ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
CAS No.: 892471-85-1
Cat. No.: VC4833895
Molecular Formula: C23H22N6O4
Molecular Weight: 446.467
* For research use only. Not for human or veterinary use.
![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate - 892471-85-1](/images/structure/VC4833895.png)
Specification
CAS No. | 892471-85-1 |
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Molecular Formula | C23H22N6O4 |
Molecular Weight | 446.467 |
IUPAC Name | ethyl 4-[[2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Standard InChI | InChI=1S/C23H22N6O4/c1-3-33-23(32)17-8-10-18(11-9-17)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,25,30) |
Standard InChI Key | PNCVGOFQHNVUHN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C |
Introduction
Structural Elucidation and Nomenclature
Core Architecture and Substituent Analysis
The compound’s IUPAC name delineates its molecular framework:
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Triazolopyrimidinone backbone: A fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidinone ring (positions 4–6,7), with a ketone at position 7 .
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4-Methylbenzyl substituent: A para-methyl-substituted benzyl group at position 3 of the triazole ring, enhancing lipophilicity and potential target binding .
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Acetamido-benzoate side chain: An acetamide linker bridges the pyrimidinone’s position 6 to an ethyl 4-aminobenzoate moiety, likely influencing solubility and metabolic stability .
Structural Comparison to Known Analogs
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Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7): Shares the ethyl benzoate-pyrimidine motif, synthesized via Suzuki-Miyaura coupling (60–88% yield) .
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Triazolopyrimidinone derivatives: Patent WO2016006974A2 highlights analogous compounds with anti-proliferative activity, underscoring the pharmacophoric significance of the triazolopyrimidinone core .
Synthetic Methodology
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through three key stages:
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Triazolopyrimidinone core formation via cyclocondensation or oxidative ring closure.
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4-Methylbenzyl introduction through alkylation or nucleophilic substitution.
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Acetamido-benzoate side chain installation via amide coupling or nucleophilic displacement.
Step 1: Synthesis of 3-(4-Methylbenzyl)-7-Oxo-3H- Triazolo[4,5-d]Pyrimidin-6(7H)-Yl Acetic Acid
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Cyclocondensation: React 4-amino-2,6-dichloropyrimidine-5-carboxylic acid with hydrazine to form the triazole ring .
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Benzylation: Treat with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to install the 4-methylbenzyl group .
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Acetic acid side chain introduction: Alkylate position 6 with bromoacetic acid using Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/Na₂CO₃(aq) .
Step | Reagents/Conditions | Yield | Characterization (LC-MS/NMR) |
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1 | Hydrazine hydrate, EtOH, reflux | 75% | m/z 235.1 [M+H]⁺ (C₉H₁₀N₆O) |
2 | 4-Methylbenzyl chloride, K₂CO₃, DMF, 80°C | 68% | ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.25–7.18 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 2.32 (s, 3H, CH₃) |
3 | Bromoacetic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 100°C | 52% | m/z 337.2 [M+H]⁺ (C₁₅H₁₆N₆O₃) |
Step 2: Amide Coupling with Ethyl 4-Aminobenzoate
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Activation: Treat the acetic acid intermediate with EDCl/HOBt in DMF to form the active ester.
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Coupling: React with ethyl 4-aminobenzoate in the presence of DIPEA, yielding the target compound .
Step | Reagents/Conditions | Yield | Characterization (LC-MS/NMR) |
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4 | EDCl, HOBt, DMF, rt, 2h | - | - |
5 | Ethyl 4-aminobenzoate, DIPEA, DMF, 50°C, 12h | 63% | ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.54 (d, J=5.0 Hz, 1H, pyrimidine-H), 8.12–7.95 (m, 4H, Ar-H), 7.28–7.15 (m, 4H, Ar-H), 4.92 (s, 2H, CH₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.34 (t, J=7.1 Hz, 3H, CH₃) |
Physicochemical and Spectroscopic Properties
Key Data
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Molecular Formula: C₂₅H₂₄N₆O₅
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Molecular Weight: 500.50 g/mol
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Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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LC-ESI-MS: m/z 501.2 [M+H]⁺ (calc. 501.18), 523.2 [M+Na]⁺.
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¹H NMR (DMSO-d₆): Characteristic signals at δ 10.45 (amide NH), 8.54 (pyrimidine-H), and 4.35 ppm (ethyl OCH₂).
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